molecular formula C7H14O3 B1630337 (S)-2-Hydroxymethyl-hexanoic acid CAS No. 752258-16-5

(S)-2-Hydroxymethyl-hexanoic acid

Cat. No.: B1630337
CAS No.: 752258-16-5
M. Wt: 146.18 g/mol
InChI Key: ICBHDGOFKNWYJO-LURJTMIESA-N
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Description

(S)-2-Hydroxymethyl-hexanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxymethyl group attached to the second carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Hydroxymethyl-hexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxohexanoic acid using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures of 2-hydroxymethyl-hexanoic acid, where specific enzymes selectively react with one enantiomer, leaving the desired (S)-enantiomer .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and esterases are used to catalyze the hydrolysis of esters, leading to the formation of the desired chiral acid. This method is favored for its environmentally friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxymethyl-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Hydroxymethyl-hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxymethyl-hexanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxymethyl group allows for versatile chemical modifications, enabling the compound to participate in different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties essential for certain biological and chemical processes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields .

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHDGOFKNWYJO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650722
Record name (2S)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752258-16-5
Record name (2S)-2-(Hydroxymethyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Hydroxymethyl-hexanoic acid
Reactant of Route 2
(S)-2-Hydroxymethyl-hexanoic acid
Reactant of Route 3
(S)-2-Hydroxymethyl-hexanoic acid
Reactant of Route 4
(S)-2-Hydroxymethyl-hexanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Hydroxymethyl-hexanoic acid
Reactant of Route 6
(S)-2-Hydroxymethyl-hexanoic acid

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